

2-Methoxy-5-trifluoromethylpyridine-3-boronic acid CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	2-Methoxy-5-trifluoromethylpyridine-3-boronic acid
Compound Name:	
Cat. No.:	B1393450

[Get Quote](#)

<Technical Guide: 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid>

A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a critical building block in modern medicinal chemistry. The document elucidates the compound's core physicochemical properties, outlines a validated synthetic methodology, and explores its strategic application in the construction of complex bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in discovery and process chemistry.

Core Compound Identification and Properties

2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a substituted pyridylboronic acid that has gained prominence as a versatile reagent in organic synthesis. The strategic placement of the methoxy, trifluoromethyl, and boronic acid groups creates a unique electronic and steric

profile, making it an invaluable tool for introducing the trifluoromethylpyridine motif into target molecules.

Structural and Chemical Identifiers

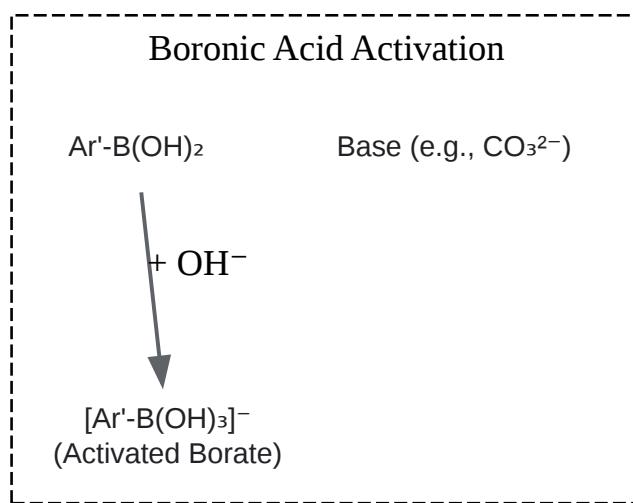
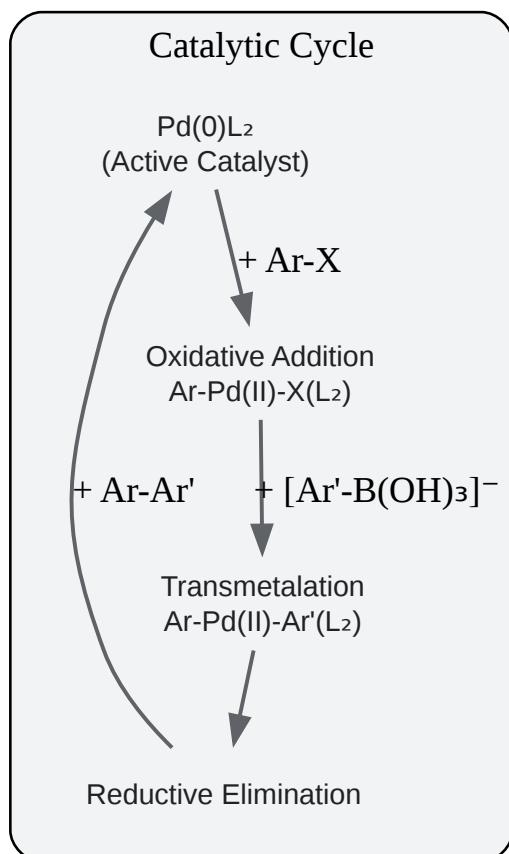
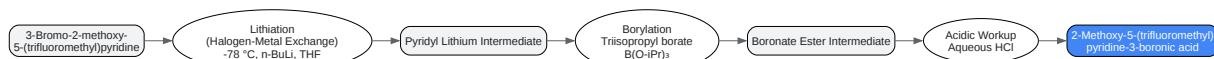
The foundational step in utilizing any chemical reagent is its unambiguous identification. The key identifiers for this compound are summarized below.

Identifier	Value	Source
CAS Number	1072946-55-4	[1]
Molecular Formula	C ₇ H ₇ BF ₃ NO ₃	[2]
Molecular Weight	221.94 g/mol	N/A
IUPAC Name	(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid	N/A
SMILES	COC1=NC=C(C=C1C(F)(F)F)B(O)O	N/A

Physicochemical Characteristics

The physical properties of the boronic acid dictate its handling, storage, and reaction setup. While specific data can vary slightly by supplier and purity, typical properties are listed.

Property	Value	Notes
Appearance	White to off-white solid	
Melting Point	140-144 °C	Data for analogous 2-Methoxy-3-pyridinylboronic acid, expect similar range. [3]
Storage Temperature	2-8°C	Recommended to ensure stability and prevent degradation. [3]
Solubility	Soluble in water	Data for analogous 2-Methoxy-5-pyridineboronic acid. [4]




The trifluoromethyl (-CF₃) group significantly impacts the molecule's properties. It is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid moiety compared to its non-fluorinated analogs.[\[5\]](#) This enhanced acidity can influence reaction kinetics in cross-coupling processes. Furthermore, the -CF₃ group increases lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates.[\[6\]](#)

Synthesis and Mechanistic Considerations

The reliable synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid is crucial for its application. A common and effective strategy involves a halogen-metal exchange followed by borylation.

Retrosynthetic Analysis and Workflow

The most logical synthetic approach begins with a pre-functionalized pyridine ring, specifically 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine. This precursor allows for regioselective introduction of the boronic acid group at the C3 position.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]
- 2. 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid | [frontierspecialtychemicals.com]
- 3. 2-Methoxy-3-pyridineboronic acid ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
- To cite this document: BenchChem. [2-Methoxy-5-trifluoromethylpyridine-3-boronic acid CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393450#2-methoxy-5-trifluoromethylpyridine-3-boronic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com